1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-9(2)11(5-8)15-6-10(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16) |
InChI Key |
MGCAZJUFVIBUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Synthesis of Benzimidoyl Chloride :
-
Cycloaddition with Ethyl Isocyanoacetate :
-
Hydrolysis to Carboxamide :
Grignard Reaction with 4,5-Dicyanoimidazole
This approach leverages Grignard reagents to introduce the 2,5-dimethylphenyl group to the imidazole core. The method starts with 4,5-dicyanoimidazole (DCI) , synthesized from diaminomaleonitrile (DAMN).
Key Steps:
-
Preparation of DCI :
-
Grignard Addition :
-
Hydrolysis of Nitrile Groups :
| Parameter | Value |
|---|---|
| DCI Yield | 75–80% |
| Grignard Reaction Time | 12 hours |
| Final Yield | 54–74% (reported for analogs) |
Hofmann Rearrangement and Hydrolysis
This method utilizes Hofmann rearrangement to convert nitriles to amines, followed by hydrolysis to carboxamides.
Key Steps:
-
Synthesis of 4-Cyanoimidazole-5-carboxamide :
-
Hofmann Rearrangement :
-
Introduction of 2,5-Dimethylphenyl Group :
| Parameter | Value |
|---|---|
| Hydrolysis Yield | 90–95% |
| Hofmann Efficiency | Moderate (reported) |
| Coupling Yield | 60–70% (estimated) |
One-Pot Annulation Using α-Isocyanoacetate and Ketenimines
A novel approach reported in 2020 involves ketenimines and α-isocyanoacetate to form imidazole-4-carboxamides under mild conditions.
Key Steps:
-
Ketenimine Formation :
-
Cycloaddition :
-
Functionalization :
Comparative Analysis of Methods
The table below summarizes the key advantages and limitations of each method:
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed:
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and functional group variations among the target compound and related analogs:
Functional Group Analysis
- Carboxamide Group : The target compound’s carboxamide moiety enhances polarity and hydrogen-bonding capacity compared to nitro (electron-withdrawing) or chloromethyl (electrophilic) groups in analogs. This may improve solubility and receptor-binding specificity in biological systems.
- Aromatic Substituents: The 2,5-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with the electron-rich 3,5-dimethoxyphenyl group in the chemosensor analog .
Biological Activity
Overview
1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the imidazole family, characterized by its unique structural features that contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antifungal, and anticancer therapies.
Chemical Structure
The molecular formula of 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide is , with a molecular weight of approximately 230.26 g/mol. The imidazole ring structure, alongside the dimethyl-substituted phenyl group and carboxamide functional group, plays a crucial role in its biological interactions.
Antimicrobial Activity
Research indicates that 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound showed minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL against Gram-positive and Gram-negative bacteria.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Antifungal Activity
The antifungal efficacy of this compound has also been explored. It targets fungal cell membrane synthesis, showing promising results against common pathogens such as Candida albicans and Aspergillus niger. The observed MIC values were as low as 4 µg/mL for C. albicans, indicating strong antifungal activity.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 16 |
Anticancer Properties
In cancer research, 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide has demonstrated cytotoxic effects against various cancer cell lines. Notably, it showed IC50 values of 57.4 µM against DLD-1 (colorectal) and 79.9 µM against MCF-7 (breast) cancer cell lines. These results suggest that the compound may induce apoptosis through mechanisms involving interaction with nuclear DNA and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| DLD-1 (Colorectal) | 57.4 |
| MCF-7 (Breast) | 79.9 |
The mechanism by which 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide exerts its biological effects involves multiple pathways:
- Enzyme Inhibition: The compound interacts with specific enzymes, potentially inhibiting their activity and disrupting metabolic processes.
- Membrane Interaction: It may alter the integrity of microbial and cancer cell membranes, leading to cell death.
- Apoptosis Induction: Evidence suggests that it can activate apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
A recent study evaluated the compound's efficacy in vivo using murine models implanted with cancer cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Another investigation focused on its antifungal properties demonstrated that treatment with the compound led to a marked decrease in fungal load in infected mice models, indicating effective systemic activity.
Q & A
Q. Optimization Tips :
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature control : Maintain 60–80°C for imidazole ring stability during cyclization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for ≥95% purity .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
- X-ray crystallography : Resolves 3D conformation and confirms substituent positions (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy :
- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (C18 column, acetonitrile/water + 0.1% formic acid) .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target engagement .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophore requirements .
- Dose-response validation : Use Hill slopes and EC₅₀ values to rule out off-target effects .
Example : Inconsistent anticancer activity may stem from differences in cell permeability; logP optimization (target ~3.5) improves membrane penetration .
Advanced: What computational approaches are effective for predicting biological targets and optimizing pharmacokinetics?
Answer:
- Molecular docking : Screens against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to imidazole N-3 and carboxamide .
- QSAR modeling : Correlates substituent electronic effects (Hammett σ values) with activity. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity .
- ADMET prediction :
Table 1 : Key Computed Properties
| Property | Value | Relevance |
|---|---|---|
| Topological PSA | 38.1 Ų | Moderate oral bioavailability |
| XLogP | 3.5 | Optimal lipophilicity |
| Hydrogen bond acceptors | 3 | Solubility and target interactions |
Advanced: How can reaction scalability challenges be addressed while maintaining yield?
Answer:
- Flow chemistry : Continuous synthesis reduces intermediate degradation (e.g., imidazole ring stability at elevated temperatures) .
- Catalyst recycling : Immobilized Pd catalysts minimize metal leaching in cross-coupling steps .
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediates .
Case Study : Scaling the Claisen-Schmidt condensation () from mg to gram scale required:
- Slow addition of NaOH (0.5 M, 1 mL/min) to control exothermicity.
- Reduced solvent volume (THF:H₂O = 3:1) to improve mixing.
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
